Bienvenue dans la boutique en ligne BenchChem!

Cinnamyl isobutyrate

Biosynthesis Metabolic Engineering Biotechnology

Cinnamyl isobutyrate (CAS 110682-09-2), also known as isobutyric acid cinnamyl ester, is an α,β-unsaturated ester with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. This compound is a colorless to pale yellow liquid characterized by a sweet, balsamic, and fruity odor profile.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 110682-09-2
Cat. No. B7804189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl isobutyrate
CAS110682-09-2
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
InChIKeyKLKQSZIWHVEARN-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Isobutyrate (CAS 110682-09-2): Chemical Profile and Procurement Overview


Cinnamyl isobutyrate (CAS 110682-09-2), also known as isobutyric acid cinnamyl ester, is an α,β-unsaturated ester with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol [1]. This compound is a colorless to pale yellow liquid characterized by a sweet, balsamic, and fruity odor profile [2]. It is primarily utilized as a flavoring agent and fragrance ingredient in the food and cosmetics industries, approved for use under FEMA 2297 and JECFA 653 [3][4]. Cinnamyl isobutyrate has been reported to occur naturally in Solanum habrochaites and is also produced synthetically via esterification of cinnamyl alcohol with isobutyric acid [5].

Why Generic Cinnamyl Esters Cannot Replace Cinnamyl Isobutyrate in Formulations


While cinnamyl isobutyrate shares the cinnamyl backbone with other esters like cinnamyl acetate, cinnamyl butyrate, and cinnamyl cinnamate, direct substitution is not feasible without altering key product characteristics. Differences in the esterifying acid moiety (isobutyric vs. acetic, butyric, or cinnamic) lead to measurable variations in physicochemical properties such as volatility, hydrophobicity, and solubility [1]. For instance, cinnamyl isobutyrate exhibits a distinct vapor pressure and water solubility profile compared to its analogs, which directly impacts its release kinetics and substantivity in both flavor and fragrance applications [2][3]. These quantitative divergences, as detailed in the evidence below, dictate specific use-level recommendations and performance outcomes, meaning a simple 1:1 replacement will likely fail to meet sensory or stability specifications .

Quantitative Differentiation of Cinnamyl Isobutyrate vs. Key Analogs


De Novo Biosynthesis: Cinnamyl Isobutyrate vs. Cinnamyl Acetate Titers in Engineered E. coli

In a study on the de novo biosynthesis of cinnamyl isobutyrate in Escherichia coli, the optimized strain BD04 produced 17.7 mg/L of cinnamyl isobutyrate and 67.2 mg/L of cinnamyl acetate [1]. This represents the first successful de novo biosynthesis of cinnamyl isobutyrate, establishing a proof-of-concept for its microbial production. In contrast, cinnamyl acetate was produced at a 3.8-fold higher titer under the same conditions, highlighting the differential efficiency of the engineered pathway for these two esters.

Biosynthesis Metabolic Engineering Biotechnology

Vapor Pressure and Volatility: Cinnamyl Isobutyrate vs. Cinnamyl Acetate

Cinnamyl isobutyrate exhibits a calculated vapor pressure of 0.002 mm Hg at 20 °C [1]. In comparison, cinnamyl acetate has a calculated vapor pressure of 0.008 mm Hg at the same temperature [2]. This 4-fold difference in vapor pressure indicates that cinnamyl isobutyrate is significantly less volatile than cinnamyl acetate, which can affect its release profile and longevity in fragrance applications.

Flavor Chemistry Fragrance Formulation Physicochemical Properties

Water Solubility: Cinnamyl Isobutyrate vs. Cinnamyl Butyrate and Cinnamyl Acetate

The calculated water solubility of cinnamyl isobutyrate is 25.75 mg/L at 25 °C [1]. Its closest analog, cinnamyl butyrate, has a calculated water solubility of 22.29 mg/L at 25 °C [2], while cinnamyl acetate is substantially more water-soluble at 212.3 mg/L at 25 °C [3]. Cinnamyl isobutyrate is approximately 1.15× more soluble in water than cinnamyl butyrate, but only about 1/8 as soluble as cinnamyl acetate.

Formulation Science Flavor Delivery Physicochemical Properties

FEMA Usage Limits: Cinnamyl Isobutyrate vs. Cinnamyl Acetate in Food Applications

Regulatory usage limits defined by FEMA provide a practical guide for substitution feasibility. For cinnamyl isobutyrate, typical usage levels are: Baked goods 8.5 mg/kg, Candy 7.7 mg/kg, Ice cream 5.0 mg/kg, and Beverages 1.5 mg/kg . In contrast, cinnamyl acetate has significantly higher allowable limits in many categories, including Baked goods at 47 mg/kg and Beverages at 19 mg/kg [1]. This indicates that cinnamyl isobutyrate is typically used at much lower concentrations to achieve its desired sensory effect.

Food Flavoring Regulatory Compliance Product Formulation

Safety Profile: Acute Oral Toxicity Comparison with Cinnamyl Butyrate

The acute oral LD50 of cinnamyl isobutyrate in rats exceeded 5.0 g/kg, with observed clinical signs including lethargy and diarrhea in some animals [1]. In a comparable study, cinnamyl butyrate also had an LD50 exceeding 5.0 g/kg, but with no observed effects [2]. While both compounds are of low acute oral toxicity, the subtle difference in observed clinical signs at the same dose level suggests a slightly different toxicological profile that may be relevant in high-exposure scenarios.

Toxicology Safety Assessment Flavor and Fragrance

Flavor and Odor Profile Differentiation: Cinnamyl Isobutyrate vs. Cinnamyl Cinnamate

Cinnamyl isobutyrate is characterized by a flavor described as "fruity, sweet, pineapple, with waxy and spicy nuances" [1]. In contrast, cinnamyl cinnamate has a flavor profile described as "spicy, cinnamic balsamic, with a floral, yeasty note and a lingering spicy aftertaste" [2]. While both are cinnamyl esters and share some spicy notes, the dominant fruitiness and pineapple character of cinnamyl isobutyrate differentiates it from the more purely spicy-balsamic cinnamyl cinnamate.

Sensory Science Flavor Chemistry Product Development

Optimal Application Scenarios for Cinnamyl Isobutyrate Based on Quantitative Evidence


Fruity and Tropical Flavor Formulations

Given its distinct flavor profile characterized by fruity, sweet, and specifically pineapple notes with waxy and spicy nuances, cinnamyl isobutyrate is optimally deployed in fruit-flavored products [8]. Its relatively lower FEMA usage limits (e.g., 1.5 mg/kg in beverages, 7.7 mg/kg in candy) compared to cinnamyl acetate indicate a higher flavor impact per unit mass, making it a potent and cost-effective choice for imparting a robust, tropical-fruit character in low-concentration applications .

Fine Fragrance and Long-Lasting Consumer Products

With a vapor pressure of 0.002 mm Hg at 20 °C, which is 4-fold lower than that of cinnamyl acetate (0.008 mm Hg), cinnamyl isobutyrate offers lower volatility and therefore greater substantivity in fragrance compositions [8]. This makes it particularly suitable for fine fragrances, lotions, and other personal care products where a sustained, long-lasting sweet-balsamic note is desired, and where its use level in fine fragrance has been reported up to 0.02% [7].

Aqueous-Based Food and Beverage Systems

Cinnamyl isobutyrate's water solubility of 25.75 mg/L at 25 °C positions it uniquely between the highly soluble cinnamyl acetate (212.3 mg/L) and the slightly less soluble cinnamyl butyrate (22.29 mg/L) [8][7]. This moderate solubility makes it an appropriate choice for flavoring clear or semi-clear beverages and aqueous food systems where a balanced release and minimal phase separation are required, without the excessive solubility that might lead to rapid flavor fade in some applications.

Biotechnological Production of Specialty Aroma Chemicals

The recent demonstration of de novo biosynthesis of cinnamyl isobutyrate in engineered E. coli, achieving a titer of 17.7 mg/L, opens the door for its sustainable, bio-based production as an alternative to traditional chemical synthesis [8]. This scenario is particularly relevant for manufacturers and brands seeking natural or naturally-derived flavor and fragrance ingredients. The data also provides a baseline for further metabolic engineering efforts to improve yield and compete with synthetic production methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.